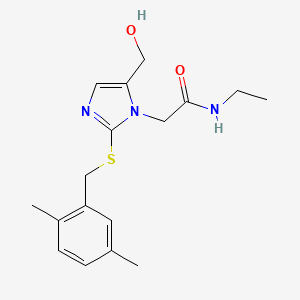

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

描述

The compound 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic imidazole derivative characterized by a thioether-linked 2,5-dimethylbenzyl group, a hydroxymethyl substituent on the imidazole ring, and an N-ethylacetamide side chain.

属性

IUPAC Name |

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-4-18-16(22)9-20-15(10-21)8-19-17(20)23-11-14-7-12(2)5-6-13(14)3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCASGNLSAWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Analog 1: 2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

CAS No.: 923195-12-4 Molecular Formula: C₁₅H₁₈ClN₃O₂S Molecular Weight: 339.8 g/mol

Key Differences:

- Substituent on Benzyl Group : The target compound features a 2,5-dimethylbenzyl group, whereas this analog substitutes the benzyl group with a 2-chloro atom.

- In contrast, the dimethyl groups (electron-donating) in the target compound could enhance lipophilicity and steric bulk .

- Molecular Weight : The dimethyl variant is expected to have a slightly higher molecular weight (~346–350 g/mol) compared to the chloro analog (339.8 g/mol).

Physicochemical Implications:

- Solubility : The hydroxymethyl group in both compounds enhances hydrophilicity, but the dimethylbenzyl group may reduce aqueous solubility compared to the chloro analog due to increased hydrophobicity.

- Stability : The thioether linkage in both compounds is susceptible to oxidation, but the electron-donating dimethyl groups in the target compound might offer slight protection against oxidative degradation compared to the chloro-substituted analog .

Analog 2: Benzo[d]imidazole Derivatives (e.g., Compound 3 from Yuan and Zhu, 2020)

Example Compound: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Key Features:

- A benzo[d]imidazole core replaces the imidazole ring.

- Contains a butanoic acid side chain instead of acetamide.

Comparison:

- However, the imidazole core in the target compound allows for greater conformational flexibility.

- Functional Groups: The butanoic acid group in the analog introduces ionizable carboxylate functionality (pH-dependent solubility), whereas the hydroxymethyl and acetamide groups in the target compound prioritize hydrogen bonding and neutral pH stability .

Analog 3: Thiazolylmethyl Carbamate Derivatives (PF 43(1), 2017)

Example Compound: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Key Features:

- Thiazole ring instead of imidazole.

- Complex peptidomimetic backbone with carbamate and hydroxy groups.

Comparison:

- Heterocyclic Core : Thiazole rings are less basic than imidazoles, which may reduce metal-coordination capacity but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。